molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

Cat. No.: B068376
CAS No.: 183208-38-0
M. Wt: 176.17 g/mol
InChI Key: BLHXORFATJZTEP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- (CAS 183208-36-8) is a heterocyclic compound with a fused pyrrole-pyridine core. Its molecular formula is C₈H₈N₂O (MW: 148.16 g/mol), featuring a methoxy group at position 5 and an aldehyde at position 3 . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents. Its electronic properties, influenced by the electron-donating methoxy group, enhance reactivity in nucleophilic additions and cyclization reactions.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHXORFATJZTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Construction via Modified Madelung Synthesis

The Madelung cyclization remains a cornerstone for synthesizing pyrrolopyridine scaffolds. For 5-methoxy-1H-pyrrolo[2,3-b]pyridine, the reaction involves 3-amino-2-methoxypyridine and acetylacetone under high-temperature, base-free conditions .

Reaction Scheme :

3-Amino-2-methoxypyridine+AcetylacetoneΔ,Toluene5-Methoxy-1H-pyrrolo[2,3-b]pyridine+H2O\text{3-Amino-2-methoxypyridine} + \text{Acetylacetone} \xrightarrow{\Delta, \text{Toluene}} \text{5-Methoxy-1H-pyrrolo[2,3-b]pyridine} + \text{H}_2\text{O}

Key Parameters :

  • Temperature : 180–200°C under inert atmosphere

  • Solvent : Toluene or xylene for azeotropic water removal

  • Yield : 60–70% after silica gel chromatography (hexane/ethyl acetate, 7:3)

The methoxy group at position 5 is introduced via the 2-methoxy substituent on the pyridine precursor, ensuring regioselective cyclization. Nuclear magnetic resonance (NMR) confirms the structure: 1H NMR^1\text{H NMR} (DMSO-d6d_6) δ 12.29 (s, 1H, NH), 7.72–7.69 (m, 2H, H-4 and H-6), 7.16 (d, J=7.7J = 7.7 Hz, 1H, H-2) .

Duff Reaction for C3-Formylation

The aldehyde group at position 3 is introduced via the Duff reaction , leveraging hexamethylenetetramine (HMTA) as a formylating agent .

Procedure :

  • Formylation :

    • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (1 equiv) reacts with HMTA (2 equiv) in glacial acetic acid at 100°C for 6 hours.

    • Intermediate iminium salt formation activates the C3 position for electrophilic substitution .

  • Hydrolysis :

    • The reaction mixture is cooled, diluted with water, and stirred at 20°C for 1 hour.

    • Acidic hydrolysis cleaves the iminium intermediate, yielding the aldehyde .

Optimization Insights :

  • Solvent : Acetic acid enhances electrophilicity of HMTA.

  • Yield : 76% after column purification (CH2_2Cl2_2/MeOH, 95:5) .

  • Purity : >97% confirmed via HPLC (C18 column, 254 nm).

Alternative Routes: Vilsmeier-Haack Formylation

For substrates resistant to Duff conditions, the Vilsmeier-Haack reaction offers an alternative pathway.

Reaction Conditions :

  • Reagents : Phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF).

  • Mechanism :

    POCl3+DMFElectrophilic chloroiminium ion5-Methoxy-pyrrolopyridineC3-Formylated product\text{POCl}_3 + \text{DMF} \rightarrow \text{Electrophilic chloroiminium ion} \xrightarrow{\text{5-Methoxy-pyrrolopyridine}} \text{C3-Formylated product}
  • Temperature : 0°C to room temperature, 4–6 hours.

  • Yield : ~65% with minor over-chlorination byproducts .

Metal-Catalyzed Functionalization

Palladium-mediated cross-coupling enables late-stage diversification but is less common for direct formylation.

Example Protocol :

  • Iodination :

    • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine undergoes iodination at C3 using N-iodosuccinimide (NIS) in DMF (80°C, 12 hours) .

    • Yield: 85% for 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Carbonylation :

    • CO gas insertion into the C–I bond via Pd(PPh3_3)4_4 catalysis in methanol (60°C, 24 hours).

    • Yield: <50% due to competing reduction pathways .

Industrial-Scale Considerations

Scalable production requires:

  • Continuous Flow Reactors : For Madelung cyclization to mitigate exothermic risks.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Zeolite-Y) in Duff reactions reduce HMTA waste.

  • Purification : Simulated moving bed (SMB) chromatography replaces manual column setups.

Cost Drivers :

  • 3-Amino-2-methoxypyridine synthesis (≈$120/g, laboratory scale).

  • HMTA consumption (≈$0.50/g bulk pricing).

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Methoxy vs. Methyl Substituents : The 5-methoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic system compared to the 4-methyl analog, which exerts only inductive effects .
  • Positional Isomerism : The 4-methoxy derivative () has distinct electronic properties compared to the 5-methoxy variant due to altered resonance stabilization.
  • Aldehyde Reactivity : The 1-methyl analog (CAS 171919-36-1) shows reduced aldehyde reactivity due to steric hindrance from the N-methyl group .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- (CAS Number: 183208-38-0) is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to a class of pyrrolopyridine derivatives known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- is C₉H₈N₂O₂, with a molecular weight of 176.172 g/mol. Key physical properties include:

  • Density: 1.3 ± 0.1 g/cm³
  • LogP: 1.56
  • Polar Surface Area (PSA): 54.98 Ų

Biological Activity Overview

The biological activities of pyrrolopyridine derivatives have been extensively studied, revealing their potential in various therapeutic areas:

Anticancer Activity

Research has highlighted the anticancer properties of pyrrolopyridine derivatives. For instance, a study on related compounds showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and ovarian cancers.

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AOvarian Cancer10Induces apoptosis
Compound BBreast Cancer15Inhibits cell proliferation

In a specific study involving 1H-Pyrrolo[2,3-b]pyridine derivatives, it was found that some compounds significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis through the inhibition of fibroblast growth factor receptors (FGFRs) .

Antimicrobial Activity

Pyrrolopyridine derivatives have also shown promise as antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

CompoundBacteria TestedMIC (µg/mL)Activity
Compound CE. coli<0.15Strong inhibition
Compound DS. aureus3.13Moderate inhibition

In vitro studies have demonstrated that certain derivatives exhibit strong activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition at low concentrations .

Neuroprotective Effects

Some studies suggest that pyrrolopyridine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compounds can modulate neurotransmitter systems or exhibit anti-inflammatory effects in neural tissues.

Case Studies

Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer activity of a specific derivative of 1H-Pyrrolo[2,3-b]pyridine against various cancer cell lines. The study reported that the compound exhibited significant cytotoxicity with an IC₅₀ value of less than 10 µM against ovarian cancer cells.

Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, a derivative was tested against multiple bacterial strains. Results indicated that the compound had an MIC value below 0.15 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Cyclization : Formation of the pyrrolopyridine core via cyclization of precursors like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine using reagents such as hexamine and acetic acid at 120°C .
  • Functionalization : Introduction of the methoxy group via Suzuki-Miyaura cross-coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst in toluene/EtOH .
  • Oxidation : Conversion of a methyl or alcohol group to the aldehyde functionality using MnO₂ in THF .
  • Purification : Silica gel column chromatography with solvent gradients (e.g., CH₂Cl₂:MeOH) to isolate the target compound .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer :

  • Analytical Techniques : ¹H/¹³C NMR (e.g., 300 MHz in DMSO-d₆) to confirm substituent positions and integration ratios .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : HRMS (ESI+) for exact mass verification (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • Advanced NMR : 2D NMR (COSY, HSQC) to resolve tautomerism or overlapping signals, particularly in the pyrrole and pyridine rings .
  • Isotopic Labeling : Use of ¹⁵N-labeled precursors to track nitrogen environments in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously confirm regiochemistry .

Q. What strategies optimize regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :

  • Directing Groups : Installing temporary groups (e.g., nitro or amino) to guide electrophilic substitution .
  • Protection/Deprotection : Using tert-butyl groups to shield reactive sites during synthesis, followed by acidic removal (e.g., 60% H₂SO₄) .
  • Catalytic Control : Pd-mediated cross-couplings (e.g., Suzuki, Heck) for selective C-C bond formation at the 3- or 5-positions .

Q. How do computational models predict the reactivity of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon) .
  • Molecular Docking : Simulating interactions with biological targets (e.g., enzymes) to predict binding affinities and reaction pathways .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for 5-methoxy-substituted derivatives?

  • Methodological Answer :

  • Analog Synthesis : Systematic substitution (e.g., replacing methoxy with ethoxy, halogen, or aryl groups) followed by in vitro bioassays .
  • Data Analysis : Multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
  • Example Table :
Substituent PositionBiological Activity (IC₅₀, nM)Key Interaction
5-OCH₃12.3H-bond with ATP-binding pocket
5-Cl45.6Hydrophobic interaction

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for pyrrolo[2,3-b]pyridine syntheses?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures .
  • Reproducibility Checks : Replicate literature procedures with rigorous control of anhydrous conditions and inert atmospheres .
  • Byproduct Analysis : LC-MS to identify side products (e.g., over-oxidation or dimerization) .

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